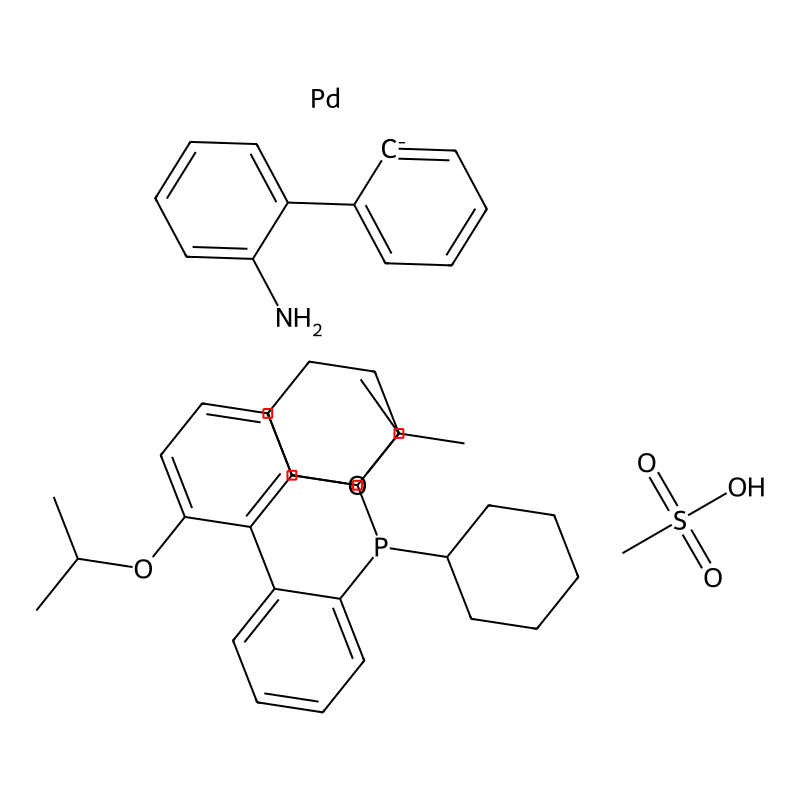Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis in Cross-Coupling Reactions
RuPhos palladacycle functions as a catalyst in cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds in organic molecules. These reactions are crucial for synthesizing complex organic molecules with desired properties, making them valuable in various research areas ().
C-N Coupling
RuPhos palladacycle exhibits good catalytic activity in C-N cross-coupling reactions, enabling the formation of carbon-nitrogen bonds. This application is particularly useful for synthesizing nitrogen-containing molecules like pharmaceuticals, agrochemicals, and functional materials ().
C-O Coupling
The catalyst can also promote C-O coupling reactions, which form carbon-oxygen bonds. This type of reaction is valuable for synthesizing ethers, phenols, and various oxygen-containing organic compounds with diverse applications in research fields like material science and medicinal chemistry ().
Advantages of RuPhos Palladacycle
Several factors contribute to the popularity of RuPhos palladacycle in scientific research:
High Activity and Selectivity
The catalyst demonstrates good catalytic activity and selectivity in cross-coupling reactions, leading to efficient formation of the desired products with minimal side reactions ().
Air and Moisture Stability
Unlike some other palladium catalysts, RuPhos palladacycle exhibits enhanced air and moisture stability, making it easier to handle under standard laboratory conditions ().
Broad Substrate Scope
The catalyst can be employed with a wide range of substrates in cross-coupling reactions, offering researchers flexibility in their synthetic endeavors ().
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium complex characterized by its unique ligand structure, which includes a methanesulfonate group, a dicyclohexylphosphine moiety, and two biphenyl derivatives. The molecular formula for this compound is C₄₃H₅₆N₁O₅P₁PdS. This compound is notable for its application in catalysis, particularly in cross-coupling reactions such as Suzuki and Heck reactions, which are essential in organic synthesis for forming carbon-carbon bonds .
The primary reactions involving Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) include:
- Suzuki Coupling: This reaction facilitates the formation of biaryl compounds through the coupling of aryl halides with aryl boronic acids in the presence of a base.
- Heck Reaction: In this reaction, alkenes react with aryl halides to form substituted alkenes. The palladium complex acts as a catalyst to facilitate the reaction under mild conditions.
These reactions typically require specific conditions such as temperature control and the presence of bases to achieve optimal yields .
While specific biological activity data on Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is limited, palladium complexes have been studied for their potential antitumor properties. Some palladium compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that they may interact with biological targets similarly to platinum-based drugs . Further studies would be necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.
The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) typically involves several steps:
- Preparation of Ligands: The dicyclohexylphosphine and biphenyl derivatives are synthesized separately.
- Formation of Palladium Complex: The ligands are then reacted with a palladium precursor in the presence of methanesulfonic acid to form the final palladium complex.
- Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound .
Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) has several applications:
- Catalysis: It is primarily used as a catalyst in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and organic materials.
- Material Science: The compound may also find applications in developing new materials due to its ability to facilitate polymerizations and other synthetic processes.
These applications highlight its significance in both academic research and industrial processes .
Interaction studies involving Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) primarily focus on its catalytic behavior in various organic reactions. Research indicates that the electronic properties of the ligands significantly influence the reactivity and selectivity of the palladium complex. Additionally, studies on potential interactions with biological molecules may reveal further insights into its pharmacological properties .
Several compounds exhibit structural similarities to Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II). These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bis(dicyclohexylphosphino) palladium(II) | Contains two dicyclohexylphosphine ligands | Greater steric hindrance |
| Methanesulfonato(phenanthroline)palladium(II) | Uses phenanthroline as a ligand | Different electronic properties due to aromatic system |
| (Ph3P)PdCl | Simple triphenylphosphine ligand | Widely used but less selective compared to more complex ligands |
These comparisons illustrate that while Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) shares some characteristics with other palladium complexes, its unique ligand structure provides distinct advantages in catalytic applications .
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








